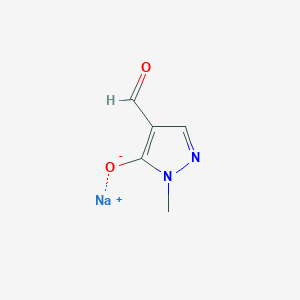

Sodium;4-formyl-2-methylpyrazol-3-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

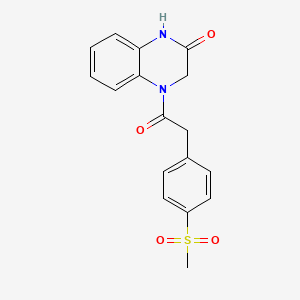

Pyrazole derivatives, which include “Sodium;4-formyl-2-methylpyrazol-3-olate”, are synthesized using various methods. One method involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . Another method involves the use of 4-formylpyrazoles to generate a large variety of organic compounds and heterocycles .Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants .Chemical Reactions Analysis

Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are involved in various chemical reactions to form different compounds .科学的研究の応用

Green Synthesis of Nanoparticles

Sodium;4-formyl-2-methylpyrazol-3-olate has been explored as a bifunctional reducing and stabilizing agent in the green synthesis of gold, silver, platinum, and palladium nanoparticles. These nanoparticles exhibit significant catalytic activity towards the reduction of 4-nitrophenol and methyl orange, showcasing their potential in environmental and chemical applications. The synthesized nanoparticles vary in size and demonstrate unique catalytic efficiencies, suggesting their versatility in catalysis and potential in other nanotechnology applications (Islam et al., 2018).

Luminescent Properties of Lanthanide Compounds

The compound has also been used in the synthesis of lanthanide coordination compounds, revealing intriguing luminescent properties. These compounds, synthesized through an exchange reaction involving the sodium salt of 3-methyl-1-phenyl-4-formylpyrazol-5-one, exhibit weak luminescence, which could be harnessed in the development of new luminescent materials for various technological applications (Shul’gin et al., 2012).

Catalysis and Chemical Syntheses

Moreover, this compound's applications extend to catalysis and chemical syntheses, where it has been used to facilitate the synthesis of diverse chemical structures. For instance, sodium ascorbate, acting as a catalyst, has enabled the synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, highlighting a green and efficient approach to synthesizing densely functionalized pyrazoles (Kiyani & Bamdad, 2018).

Synthesis of Complexes and Study of Solvation States

Research has also delved into the synthesis of complexes and the investigation of solvation states involving sodium tetraphenylborate in mixtures, providing insights into the molecular interactions and structures relevant to material science and chemistry (Sadakane et al., 2017).

将来の方向性

特性

IUPAC Name |

sodium;4-formyl-2-methylpyrazol-3-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.Na/c1-7-5(9)4(3-8)2-6-7;/h2-3,9H,1H3;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIIIJPDQDYEGV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)

![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)

![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)

![Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate](/img/structure/B2679716.png)

![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)

![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)